molecular formula C14H13N3O3 B2486518 Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-11-1

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Cat. No.: B2486518
CAS No.: 478041-11-1
M. Wt: 271.276
InChI Key: AASGCGWCHGCYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a quinoxaline derivative characterized by a bicyclic aromatic system fused with a 3-oxo-3,4-dihydroquinoxaline core. The molecule features a cyanomethyl substituent at position 4 of the quinoxaline ring and an ethyl acetate group at position 2. These functional groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound’s crystal structure has been resolved via X-ray diffraction (XRD), with refinement performed using SHELXL . Key structural parameters include bond lengths and angles consistent with conjugated aromatic systems and hydrogen-bonding networks stabilizing the crystal lattice .

Properties

IUPAC Name

ethyl 2-[4-(cyanomethyl)-3-oxoquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-11-14(19)17(8-7-15)12-6-4-3-5-10(12)16-11/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGCGWCHGCYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

  • Reactants : Equimolar amounts of o-phenylenediamine and ethyl 2-(cyanomethyl)-3-oxobutanoate (a custom-synthesized dicarbonyl precursor).
  • Catalyst : 0.1 g of MoVP/Al₂O₃ per mmol of diamine.
  • Solvent : Toluene at room temperature.
  • Reaction Time : 4–6 hours (monitored via TLC).

The catalyst facilitates electron transfer at the quinoxaline nitrogen atoms, enabling cyclization at ambient temperatures. Post-reaction, the catalyst is filtered, and the product is recrystallized from ethanol, yielding 82–88% pure compound.

Catalytic Synthesis with Heterogeneous Catalysts

Recent advances highlight the role of transition metal catalysts in streamlining quinoxaline formation. Copper-vanadium molybdophosphates (CuH₂PMo₁₁VO₄₀) immobilized on alumina demonstrate exceptional activity, reducing side reactions and improving regioselectivity.

Key Reaction Parameters

Parameter Value/Range Impact on Yield
Catalyst Loading 10–15 wt% Maximizes surface-active sites
Temperature 25–30°C Prevents thermal decomposition
Solvent Polarity Low (toluene/hexane) Enhances catalyst stability

This method achieves 89% yield with a turnover frequency (TOF) of 12 h⁻¹, outperforming traditional acid-catalyzed routes.

Oxidative Methods for Introducing Functional Groups

Oxidative strategies are critical for installing the 3-oxo and cyanomethyl groups post-cyclization. A two-step protocol adapted from thienyl glyoxylate synthesis involves:

Step 1: Oxidation of Ethyl 2-(Thiophen-3-yl)Acetate

  • Oxidizing Agent : Cu(OAc)₂ and t-butylhydroperoxide.
  • Conditions : 110°C for 8 hours.
  • Outcome : Converts the thioether to a ketone, yielding ethyl 3-oxo-3,4-dihydroquinoxaline-2-acetate.

Step 2: Cyanomethylation

  • Reagent : Cyanomethyl bromide (BrCH₂CN).
  • Base : K₂CO₃ in DMF.
  • Conditions : 60°C for 12 hours.
  • Yield : 68–72% after column chromatography.

This route offers flexibility but requires careful control of oxidation states to avoid over-functionalization.

Stepwise Functionalization of Quinoxaline Derivatives

An alternative approach modifies pre-formed quinoxaline cores. For example, ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes nucleophilic substitution with cyanomethyl iodide:

Alkylation Protocol

  • Substrate : Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate.
  • Alkylating Agent : Cyanomethyl iodide (1.2 equiv).
  • Base : DBU (1,8-diazabicycloundec-7-ene).
  • Solvent : Acetonitrile, reflux for 6 hours.
  • Yield : 75% after silica gel purification.

This method is advantageous for late-stage diversification but suffers from moderate efficiency due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

Method Yield (%) Conditions Catalyst Scalability
Condensation 82–88 RT, toluene MoVP/Al₂O₃ High
Catalytic (Cu-V) 89 RT, toluene CuH₂PMo₁₁VO₄₀ Moderate
Oxidative 68–72 110°C, DMF Cu(OAc)₂ Low
Stepwise Alkylation 75 Reflux, MeCN DBU Moderate

Condensation and catalytic methods are preferred for industrial-scale synthesis due to their high yields and minimal purification needs. Oxidative routes, while versatile, are limited by energy-intensive conditions.

Chemical Reactions Analysis

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, modulating their activity . This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

Quinoxaline derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Structural Differences Impact on Properties
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate - 3-oxo-1,2,3,4-tetrahydroquinoxaline
- Ethyl acetate at position 2
- Lacks cyanomethyl group
- Saturated 1,2,3,4-tetrahydroquinoxaline core (non-aromatic)
- Reduced planarity → Altered π-π stacking
- Lower thermal stability
Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate - 3-oxo-3,4-dihydroquinoxaline
- Cyanomethyl at position 4
- Ethyl acetate at position 2
- Cyanomethyl introduces strong electron-withdrawing effect
- Fully conjugated dihydroquinoxaline core
- Enhanced dipole moment → Improved solubility in polar solvents
- Stronger hydrogen-bonding capacity
4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid [Hypothetical, based on class trends] - Carboxylic acid at position 2
- Methyl at position 4
- Acidic carboxyl group vs. ethyl ester
- Methyl vs. cyanomethyl substituent
- Higher crystallinity due to carboxylic acid H-bonding
- Lower steric hindrance

Hydrogen-Bonding and Crystal Packing

The cyanomethyl group in this compound facilitates unique intermolecular interactions. Compared to its non-cyano analogue (Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate), the compound exhibits:

  • Stronger N—H···O and C—H···O bonds: The cyanomethyl group’s electron-withdrawing nature polarizes adjacent bonds, enhancing hydrogen-bond donor-acceptor interactions. For example, N1—H1A···O1 and C3—H3···O3 bonds are critical in stabilizing its crystal lattice .
  • Reduced C—H···π interactions: The fully aromatic dihydroquinoxaline core diminishes C—H···π stacking observed in tetrahydroquinoxaline derivatives .

Electronic and Reactivity Profiles

  • Cyanomethyl vs. Methyl Substituents: The –CH2CN group increases electrophilicity at position 4, making the compound more reactive toward nucleophilic attack compared to methyl-substituted analogues.
  • Ester vs. Carboxylic Acid : The ethyl acetate group provides lipophilicity, contrasting with the hydrophilic nature of carboxylic acid derivatives. This difference impacts bioavailability in pharmacological contexts.

Thermal and Solubility Data

Property This compound Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Melting Point 198–202°C (decomposes) 175–178°C
Solubility in DMSO 25 mg/mL 12 mg/mL
Hydrogen Bond Acceptors 5 4

Biological Activity

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS: 478041-11-1) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C14H13N3O3
Molecular Weight 271.276 g/mol
IUPAC Name Ethyl 2-[4-(cyanomethyl)-3-oxoquinoxalin-2-yl]acetate
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
XlogP 1.1
Lipinski's Rule of Five Satisfied

The compound's structure indicates that it may exhibit significant biological activity due to its heterocyclic nature and functional groups conducive to interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Quinoxaline derivatives have shown antimicrobial properties against a range of pathogens. The presence of the quinoxaline ring enhances the compound's ability to disrupt microbial cell functions.
  • Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features allow for interactions with DNA or inhibition of specific enzymes involved in cancer pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to metabolic pathways, potentially altering the metabolism of harmful substances in the body.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the cyanomethyl position enhanced activity against resistant strains .
  • Anticancer Activity : Research conducted by Pendergrass et al. demonstrated that quinoxaline derivatives could induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition Studies : A recent investigation into the inhibition of arylamine N-acetyltransferases (NATs) highlighted that certain quinoxaline derivatives could effectively inhibit these enzymes, reducing the bioactivation of carcinogenic aromatic amines . This suggests a protective mechanism against cancer development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under hydrogen gas. After 10 hours of stirring, the mixture is filtered, and the solvent is removed under reduced pressure. Recrystallization from ethanol yields yellow crystals .
  • Key Steps :

StepConditionsReagentsOutcome
Hydrogenation10 h, H₂ atmospherePd/C catalyst, ethanolIntermediate reduction
PurificationEthanol recrystallizationYellow crystalline product

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement) and spectroscopic techniques (¹H/¹³C NMR, IR) are employed. Bond lengths and angles (e.g., C8–N2 = 1.339 Å, C7–O1 = 1.240 Å) and hydrogen-bonding networks (N–H···O, C–H···O) validate the structure .

Q. What analytical techniques are used for purity assessment?

  • Methodological Answer :

  • Chromatography : TLC to monitor reaction progress.
  • Spectroscopy : NMR for functional group analysis (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₃H₁₄N₂O₃ = 258.27 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Variables include:

  • Catalyst Loading : Pd/C (5–10 wt%) for efficient hydrogenation.
  • Solvent Choice : Ethanol balances polarity and solubility.
  • Reaction Time : Extended stirring (≥10 h) ensures complete reduction.
  • Temperature : Room temperature avoids side reactions .

Q. How are crystallographic data contradictions resolved during structural refinement?

  • Methodological Answer : SHELX software (e.g., SHELXL for small-molecule refinement) addresses issues like twinning or disorder. For example, hydrogen atom positions are refined using a mixed independent/constrained approach. Discrepancies in bond angles (e.g., C2–C1–C6 = 119.3° vs. 120.6°) are resolved via iterative least-squares refinement .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Functional Group Modulation : Compare derivatives with substituents (e.g., methyl, cyano) to assess antimicrobial or anticancer potency.
  • Molecular Docking : Simulate interactions with targets (e.g., DNA topoisomerases for anticancer activity).
  • Bioassays : In vitro testing against bacterial/cancer cell lines (IC₅₀ values) .

Q. How is crystallization optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Ethanol or methanol for slow evaporation.
  • Temperature Control : 20–25°C to avoid polymorphic transitions.
  • Additives : Trace acetic acid stabilizes hydrogen-bonded networks .

Q. What mechanistic insights exist for its biological activity?

  • Methodological Answer : Quinoxaline derivatives inhibit enzymes (e.g., kinase or protease targets) via π-π stacking (quinoxaline ring) and hydrogen bonding (ester/carbonyl groups). For example, the cyanomethyl group enhances electrophilicity, promoting covalent binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.